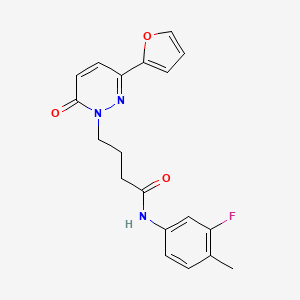
N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methyl group and electron-withdrawing fluoro group on the phenyl ring could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The furan ring, being aromatic, might undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Conformationally Restricted Butyrophenones
- A study by Raviña et al. (2000) explored the synthesis of conformationally restricted butyrophenones, which are compounds structurally related to N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide. These compounds showed potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antioxidant and Anticancer Activity
- Tumosienė et al. (2020) synthesized novel derivatives with antioxidant and anticancer activities. These compounds, which are structurally similar to the molecule , exhibited significant cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).
Synthesis of Substituted β-Fluorofurans
- The synthesis of highly substituted 3-fluorofurans, as reported by Li et al. (2012), demonstrates the versatility of furan compounds in organic chemistry. This study could provide insights into the synthesis and potential applications of compounds like N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (Li et al., 2012).
Inhibition of Butyrylcholinesterase
- Dundar et al. (2019) evaluated pyridazinone derivatives as inhibitors of butyrylcholinesterase, an enzyme linked to Alzheimer's disease. These findings highlight the potential therapeutic applications of similar compounds in neurodegenerative diseases (Dundar et al., 2019).
Fluorescent Chemosensors
- Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor, incorporating a furan-2-carboxamide group. This research could guide the use of N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide in the development of similar sensors (Ravichandiran et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPUBBFAKRWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


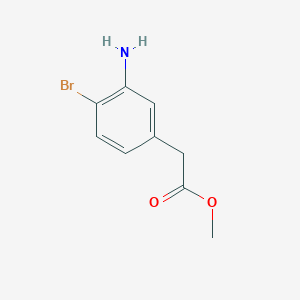
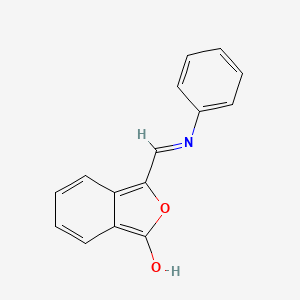
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)

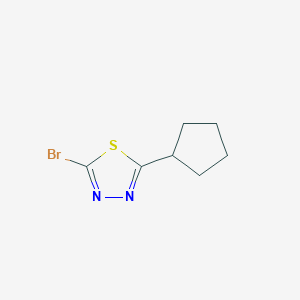

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2424824.png)
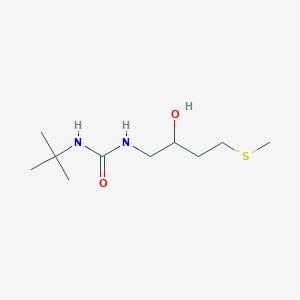


![4-{1-[2-(2,4-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424832.png)
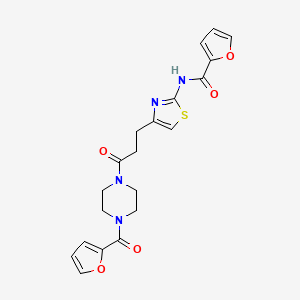
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/no-structure.png)